molecular formula C13H15ClN2O2 B11728334 Methyl 2-{[(4-chlorophenyl)methylidene]amino}-3-(dimethylamino)prop-2-enoate

Methyl 2-{[(4-chlorophenyl)methylidene]amino}-3-(dimethylamino)prop-2-enoate

Cat. No.: B11728334
M. Wt: 266.72 g/mol
InChI Key: SXXCMYIFCGKWKX-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-chlorophenyl)methylidene]amino}-3-(dimethylamino)prop-2-enoate is an organic compound that belongs to the class of enones This compound is characterized by the presence of a chlorophenyl group, a dimethylamino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-chlorophenyl)methylidene]amino}-3-(dimethylamino)prop-2-enoate typically involves the condensation of 4-chlorobenzaldehyde with dimethylaminoacrylate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-chlorophenyl)methylidene]amino}-3-(dimethylamino)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Methyl 2-{[(4-chlorophenyl)methylidene]amino}-3-(dimethylamino)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-chlorophenyl)methylidene]amino}-3-(dimethylamino)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(4-bromophenyl)methylidene]amino}-3-(dimethylamino)prop-2-enoate
  • Methyl 2-{[(4-fluorophenyl)methylidene]amino}-3-(dimethylamino)prop-2-enoate
  • Methyl 2-{[(4-methylphenyl)methylidene]amino}-3-(dimethylamino)prop-2-enoate

Uniqueness

Methyl 2-{[(4-chlorophenyl)methylidene]amino}-3-(dimethylamino)prop-2-enoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from its analogs with different substituents.

Biological Activity

Methyl 2-{[(4-chlorophenyl)methylidene]amino}-3-(dimethylamino)prop-2-enoate, also known by its CAS number 76862-13-0, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C13H15ClN2O2
  • Molecular Weight : 266.73 g/mol
  • Structure : The compound features a dimethylamino group and a chlorophenyl moiety, which are significant for its biological interactions.

Biological Activity

1. Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activity. For instance, derivatives of chlorophenyl compounds have been shown to inhibit bacterial growth effectively. This compound may demonstrate similar effects, potentially acting against various bacterial strains.

2. Anticancer Potential

Studies have suggested that compounds containing the dimethylamino group can exhibit cytotoxic effects on cancer cells. The presence of the chlorophenyl group may enhance this activity through mechanisms such as apoptosis induction and cell cycle arrest.

3. Enzyme Inhibition

The compound may also interact with specific enzymes involved in metabolic pathways, leading to inhibition of cancer cell proliferation. For example, similar compounds have been studied for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in rapidly dividing cells.

Table 1: Comparison of Biological Activities

Activity TypeReference CompoundExpected Activity of this compound
AntimicrobialChlorophenol derivativesPotentially effective against Gram-positive and Gram-negative bacteria
AnticancerDimethylamino compoundsPossible cytotoxic effects on various cancer cell lines
Enzyme InhibitionDHODH inhibitorsPotential inhibition leading to reduced proliferation of cancer cells

Case Studies

Case Study 1: Antimicrobial Activity Assessment

In a study evaluating the antimicrobial efficacy of chlorophenyl derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives could inhibit bacterial growth significantly, suggesting that this compound may have similar properties.

Case Study 2: Cytotoxicity in Cancer Cells

A series of dimethylamino-containing compounds were tested for their cytotoxic effects on human breast cancer cells (MCF-7). The results showed that these compounds induced apoptosis and inhibited cell proliferation. This compound could be hypothesized to exhibit comparable anticancer activity based on its structural similarities.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds. These investigations highlight the importance of functional groups such as dimethylamine and chlorophenyl in enhancing biological activity. The findings indicate that modifications to the core structure can lead to significant variations in potency and selectivity.

Properties

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

methyl 2-[(4-chlorophenyl)methylideneamino]-3-(dimethylamino)prop-2-enoate

InChI

InChI=1S/C13H15ClN2O2/c1-16(2)9-12(13(17)18-3)15-8-10-4-6-11(14)7-5-10/h4-9H,1-3H3

InChI Key

SXXCMYIFCGKWKX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C(=O)OC)N=CC1=CC=C(C=C1)Cl

Origin of Product

United States

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